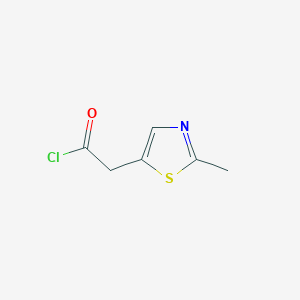
2-(2-Methyl-1,3-thiazol-5-yl)acetyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methyl-1,3-thiazol-5-yl)acetyl chloride is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is notable for its reactivity and utility in various chemical syntheses and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methyl-1,3-thiazol-5-yl)acetyl chloride typically involves the chlorination of 2-(2-Methyl-1,3-thiazol-5-yl)acetic acid. This reaction is often carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ as chlorinating agents. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acyl chloride product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction environments helps in maintaining product consistency and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Methyl-1,3-thiazol-5-yl)acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-(2-Methyl-1,3-thiazol-5-yl)acetic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with amines and alcohols to form amides and esters, respectively.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.
Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran (THF), and acetonitrile are often used to prevent hydrolysis.
Catalysts: Catalysts like pyridine or triethylamine may be used to neutralize the hydrochloric acid formed during the reaction.
Major Products:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Aplicaciones Científicas De Investigación
2-(2-Methyl-1,3-thiazol-5-yl)acetyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in developing new therapeutic agents, particularly in antimicrobial and anticancer research.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 2-(2-Methyl-1,3-thiazol-5-yl)acetyl chloride primarily involves its reactivity as an acylating agent. It can acylate nucleophilic sites on biomolecules, leading to modifications that affect their function. For example, acylation of amino groups in proteins can alter enzyme activity or protein-protein interactions. The compound’s reactivity is driven by the electrophilic nature of the acyl chloride group, which readily reacts with nucleophiles.
Comparación Con Compuestos Similares
2-Acetylthiazole: Another thiazole derivative with similar reactivity but different applications, often used as a flavoring agent.
2-(2-Methyl-1,3-thiazol-4-yl)acetyl chloride: A structural isomer with potentially different reactivity and applications.
2-(2-Methyl-1,3-thiazol-5-yl)acetic acid: The parent acid of the acyl chloride, used in similar synthetic applications but with different reactivity.
Uniqueness: 2-(2-Methyl-1,3-thiazol-5-yl)acetyl chloride is unique due to its specific reactivity profile and the presence of both an acyl chloride group and a thiazole ring. This combination makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active compounds.
Propiedades
Fórmula molecular |
C6H6ClNOS |
|---|---|
Peso molecular |
175.64 g/mol |
Nombre IUPAC |
2-(2-methyl-1,3-thiazol-5-yl)acetyl chloride |
InChI |
InChI=1S/C6H6ClNOS/c1-4-8-3-5(10-4)2-6(7)9/h3H,2H2,1H3 |
Clave InChI |
DTFFNJHUOAKCLR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(S1)CC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



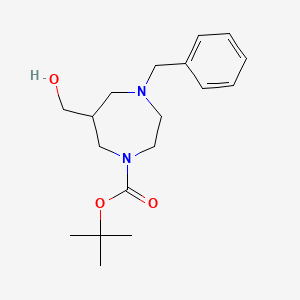
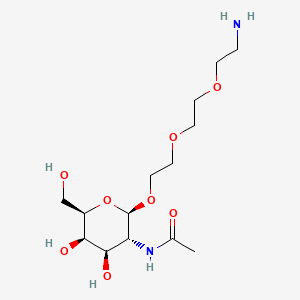
![tert-butyl 6-benzyloxy-4-fluoro-7-iodo-spiro[2H-benzofuran-3,4'-piperidine]-1'-carboxylate](/img/structure/B13895628.png)

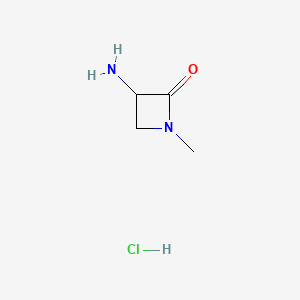
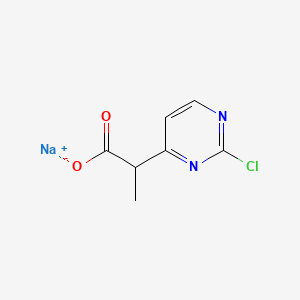

![Sodium;3-(hydroxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13895664.png)
![tert-butyl N-(2-azaspiro[3.5]nonan-7-ylmethyl)carbamate;hydrochloride](/img/structure/B13895665.png)
![Tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13895673.png)
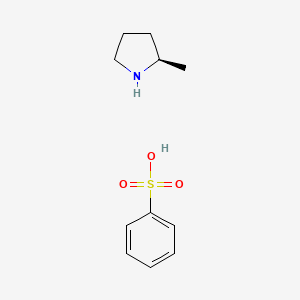
![benzyl N-[[1-(aminomethyl)cyclobutyl]methyl]carbamate](/img/structure/B13895682.png)
![butyl (2S)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoate](/img/structure/B13895698.png)
